2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups attached to the pyrazole or indene moiety.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O2 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-16-8-9(7-15-16)6-12-13(17)10-4-2-3-5-11(10)14(12)18/h2-8H,1H3 |
InChI Key |
MOPODRJYPFAKJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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